molecular formula C18H24BrN5O3S B10947472 7-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide

7-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide

Cat. No.: B10947472
M. Wt: 470.4 g/mol
InChI Key: LUXCYVQDBQAZHO-UHFFFAOYSA-N
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Description

7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The thiazole ring is often synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-ISOBUTYL-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole and thiazole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate .

Properties

Molecular Formula

C18H24BrN5O3S

Molecular Weight

470.4 g/mol

IUPAC Name

7-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]-3-methyl-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide

InChI

InChI=1S/C18H24BrN5O3S/c1-5-23-14(11(19)7-21-23)16(26)22-12-17(27)24-13(10(4)8-28-18(12)24)15(25)20-6-9(2)3/h7,9,12,18H,5-6,8H2,1-4H3,(H,20,25)(H,22,26)

InChI Key

LUXCYVQDBQAZHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)NCC(C)C

Origin of Product

United States

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